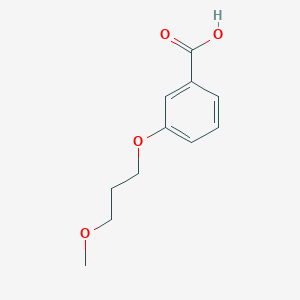

3-(3-Methoxypropoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKGDEBXXPPCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxypropoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-(3-Methoxypropoxy)benzoic Acid

3-(3-Methoxypropoxy)benzoic acid is a bespoke chemical entity of significant interest within the pharmaceutical and materials science sectors. Its unique structural architecture, featuring a benzoic acid moiety linked to a methoxypropoxy chain, imparts a desirable combination of lipophilicity and hydrophilicity. This bifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where modulation of physicochemical properties is paramount for optimizing drug delivery and efficacy. This guide provides a comprehensive overview of the synthetic routes to this versatile compound, grounded in established chemical principles and supported by detailed experimental insights.

I. Core Synthesis Strategy: A Two-Pronged Approach

The most prevalent and logical synthetic pathway to 3-(3-Methoxypropoxy)benzoic acid hinges on the robust and well-established Williamson ether synthesis. This reaction forms the ether linkage by coupling a phenoxide with an alkyl halide. However, the presence of the acidic carboxylic acid group on the starting material, 3-hydroxybenzoic acid, necessitates a strategic protection/deprotection sequence to ensure the efficiency of the core etherification step.

Therefore, the synthesis is best approached in three key stages:

-

Protection: Esterification of the carboxylic acid group of 3-hydroxybenzoic acid to prevent its interference with the basic conditions of the etherification reaction.

-

Etherification: The Williamson ether synthesis to form the desired C-O bond between the protected 3-hydroxybenzoate and a suitable 3-methoxypropyl electrophile.

-

Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid, yielding the final product.

Caption: Overall synthetic strategy for 3-(3-Methoxypropoxy)benzoic acid.

II. Mechanistic Insights and In-depth Protocol

Part 1: Esterification of 3-Hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Mechanism: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester.[1]

Experimental Protocol: Synthesis of Methyl 3-Hydroxybenzoate

-

Reaction Setup: To a 500 mL round-bottom flask containing 3-hydroxybenzoic acid (50.0 g, 0.362 mol), add methanol (250 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (5.0 mL) to the suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully poured into ice-water (500 mL) with stirring.

-

Neutralization and Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product is then extracted with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Part 2: Williamson Ether Synthesis

This is the cornerstone of the synthesis, forming the ether linkage. The reaction follows an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of methyl 3-hydroxybenzoate, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-3-methoxypropane.[2][3]

Mechanism: The reaction is a bimolecular nucleophilic substitution. The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the carbon atom bearing the bromine in 1-bromo-3-methoxypropane in a backside attack, displacing the bromide leaving group in a single, concerted step.[2][4]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Methyl 3-(3-Methoxypropoxy)benzoate

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl 3-hydroxybenzoate (from the previous step, ~0.36 mol) in anhydrous acetone or dimethylformamide (DMF) (250 mL).

-

Base Addition: Add anhydrous potassium carbonate (75.0 g, 0.54 mol) to the solution.

-

Alkyl Halide Addition: To the stirred suspension, add 1-bromo-3-methoxypropane (61.0 g, 0.40 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, filter off the inorganic salts and wash the filter cake with a small amount of acetone. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude methyl 3-(3-methoxypropoxy)benzoate as an oil.

Part 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid group via the hydrolysis of the methyl ester. This is typically carried out under basic conditions (saponification) followed by acidification.[5][6]

Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The resulting carboxylate is then protonated in the final acidification step to yield the carboxylic acid.[5]

Experimental Protocol: Synthesis of 3-(3-Methoxypropoxy)benzoic Acid

-

Reaction Setup: Dissolve the crude methyl 3-(3-methoxypropoxy)benzoate (from the previous step, ~0.36 mol) in a mixture of methanol (150 mL) and 10% aqueous sodium hydroxide solution (150 mL).

-

Reflux: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 6M hydrochloric acid. A white precipitate will form.

-

Isolation: The precipitate is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(3-Methoxypropoxy)benzoic acid.[7]

III. Data Summary

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Product |

| 1. Esterification | 3-Hydroxybenzoic Acid, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | Methyl 3-Hydroxybenzoate |

| 2. Etherification | Methyl 3-Hydroxybenzoate, 1-Bromo-3-methoxypropane | K₂CO₃ | Acetone/DMF | Reflux | 8-12 | Methyl 3-(3-Methoxypropoxy)benzoate |

| 3. Hydrolysis | Methyl 3-(3-Methoxypropoxy)benzoate | NaOH, HCl | Methanol/Water | Reflux | 2-4 | 3-(3-Methoxypropoxy)benzoic Acid |

IV. Characterization

The final product, 3-(3-Methoxypropoxy)benzoic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

V. Conclusion

The synthesis of 3-(3-Methoxypropoxy)benzoic acid is a well-defined process that leverages fundamental organic reactions. The three-step sequence of esterification, Williamson ether synthesis, and hydrolysis provides a reliable and scalable route to this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers and developers to confidently synthesize and utilize this compound in their respective fields.

VI. References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link][2]

-

Professor Dave Explains. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][4]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

University of California, Irvine. (n.d.). 12. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]

-

Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link][8]

-

Truman State University. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

-

Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

-

Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

-

Trade Science Inc. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

-

Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate. YouTube. [Link][5]

-

Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

-

Scribd. (n.d.). Hydrolysis of Methyl Benzoate Experiment. [Link][6]

-

MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. [Link]

-

Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [Link][7]

-

PMC. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 8. zenodo.org [zenodo.org]

Navigating the Niche: A Technical Guide to Sourcing and Qualifying 3-(3-Methoxypropoxy)benzoic Acid for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxypropoxy)benzoic acid (CAS No. 206367-15-7), a niche benzoic acid derivative, presents unique procurement challenges for research and development laboratories. Unlike common catalog chemicals, its commercial availability is not widespread, necessitating a strategic approach to sourcing, primarily through custom synthesis. This in-depth guide provides a comprehensive framework for navigating the acquisition and qualification of this specialized compound. It is designed to empower researchers with the expertise to effectively engage with custom synthesis providers, define critical quality attributes, and implement a robust validation process to ensure the integrity of their scientific endeavors. By detailing a self-validating system for supplier selection and compound verification, this whitepaper serves as an essential resource for professionals in pharmaceutical development and other advanced scientific fields where compound quality is paramount.

Introduction: The Significance of Substituted Benzoic Acids in Research

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, with significant applications in the pharmaceutical and materials science sectors.[1][2] The specific functionalization of the benzoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and therapeutic potential.[3] The introduction of a methoxypropoxy group, as in the case of 3-(3-Methoxypropoxy)benzoic acid, can impart unique solubility and pharmacokinetic characteristics, making it a compound of interest for novel drug design and as a key intermediate in complex syntheses.[4]

However, the path to procuring highly specialized derivatives like 3-(3-Methoxypropoxy)benzoic acid is often fraught with challenges. The absence of this compound from the catalogs of major chemical suppliers indicates its status as a non-standard reagent, requiring a more involved and meticulous sourcing strategy.

The Landscape of Availability: Custom Synthesis as the Primary Route

Initial investigations into the commercial availability of 3-(3-Methoxypropoxy)benzoic acid reveal a significant lack of off-the-shelf suppliers. This scarcity underscores the need for researchers to engage with companies that specialize in custom chemical synthesis. This approach, while offering the advantage of tailored purity and quantity, introduces a different set of considerations compared to purchasing a stock chemical.

Identifying Potential Synthesis Partners

The selection of a competent custom synthesis provider is the most critical step in the procurement process. The ideal partner will possess a strong track record in organic synthesis, with demonstrable expertise in multi-step reactions and purification techniques. Key indicators of a reliable supplier include:

-

Transparent Communication: A willingness to discuss synthetic routes, potential challenges, and analytical capabilities.

-

Comprehensive Quotations: Detailed proposals that outline the synthetic scheme, estimated timeline, deliverables (including purity and analytical data), and cost.

-

Robust Quality Management Systems: Adherence to recognized quality standards (e.g., ISO 9001) and the ability to provide comprehensive Certificates of Analysis (CoA).

A Framework for Supplier Qualification and Compound Procurement

To ensure the acquisition of high-quality 3-(3-Methoxypropoxy)benzoic acid, a structured and self-validating workflow for supplier qualification and compound procurement is essential. This process can be visualized as a series of decision-gated steps, ensuring that each stage is successfully completed before proceeding to the next.

Caption: A workflow diagram for the qualification and procurement of custom-synthesized compounds.

Defining the Synthesis and Quality Control Protocol

A successful custom synthesis project hinges on the clear and unambiguous communication of technical requirements to the chosen supplier. The following sections outline the essential information to be provided and the analytical data to be requested.

Essential Information for the Synthesis Provider

-

Chemical Identity: 3-(3-Methoxypropoxy)benzoic acid

-

CAS Number: 206367-15-7

-

Required Quantity: Specify the amount needed (e.g., in grams or kilograms).

-

Purity Specification: Define the minimum acceptable purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥95% is a common starting point.

-

Analytical Data Requirements: A comprehensive Certificate of Analysis (CoA) should be requested, including as a minimum:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

HPLC or GC chromatogram with purity assessment

-

In-House Verification: A Self-Validating Approach

Upon receipt of the synthesized compound, it is imperative to perform in-house analytical testing to verify the supplier's CoA. This step is crucial for maintaining the integrity of subsequent research.

Table 1: Recommended In-House Quality Control (QC) for 3-(3-Methoxypropoxy)benzoic Acid

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and identification of proton environments. | Peaks corresponding to the aromatic, methoxy, and propoxy protons with appropriate chemical shifts and integration values. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₄O₄. |

| HPLC with UV Detection | Purity assessment and quantification. | A single major peak with an area percentage that meets or exceeds the specified purity. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid (C=O and O-H) and ether (C-O) functionalities. |

Experimental Protocols for Quality Control

The following are generalized protocols for the analytical techniques recommended for the quality control of 3-(3-Methoxypropoxy)benzoic acid. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Experiments: Standard ¹H and ¹³C acquisitions. Additional 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation if necessary.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The procurement of 3-(3-Methoxypropoxy)benzoic acid for research and drug development requires a departure from standard chemical purchasing protocols. By embracing a custom synthesis approach and implementing a rigorous supplier qualification and in-house verification process, researchers can confidently obtain this specialized compound at the required quality. This guide provides a robust framework to navigate the complexities of sourcing non-commercial chemicals, ultimately ensuring the reliability and reproducibility of scientific outcomes.

References

- Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.

-

National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET. Retrieved from [Link]

- Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 39(1), e2024001.

- Kupiec, T., & Williams, R. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 8(4), 1-8.

- CN101671245B. (n.d.). Process for preparing 3-methoxypropiophenone.

- Shinde, S. D., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(2), 633-640.

- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic acid. Chemistry Research Journal, 8(6), 5-9.

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

- Pinto, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121.

- US8198328B2. (n.d.). Treatment of cancer using benzoic acid derivatives.

- Ianni, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836.

- Wang, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.

-

FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]

- Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 39(1), e2024001.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(3-Methoxypropoxy)benzoic Acid

Abstract

This document provides a detailed, three-step protocol for the synthesis of 3-(3-Methoxypropoxy)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is centered around a robust Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2] To ensure a high-yield and clean reaction, the protocol employs a protection-alkylation-deprotection sequence. Initially, the carboxylic acid functionality of 3-hydroxybenzoic acid is protected as a methyl ester. The subsequent etherification of the phenolic hydroxyl group is performed via an SN2 reaction, followed by saponification to yield the final product. This application note elaborates on the mechanistic rationale behind the chosen methodology, provides a detailed step-by-step procedure, and includes guidance on purification, characterization, and safety.

Introduction and Synthetic Strategy

3-(3-Methoxypropoxy)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a methoxypropoxy ether side chain. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. The industrial synthesis of related methoxybenzoic acids often involves the methylation of the corresponding hydroxybenzoic acids.[3]

The protocol outlined herein follows a classical and reliable laboratory-scale approach:

-

Esterification: The carboxylic acid of 3-hydroxybenzoic acid is converted to its methyl ester. This protection step is crucial as the acidic proton of the carboxylic acid would interfere with the basic conditions required for the subsequent etherification step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks the primary alkyl halide, 1-bromo-3-methoxypropane, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[4][5]

-

Hydrolysis (Saponification): The methyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to regenerate the carboxylic acid and yield the final target molecule.[6]

This multi-step approach ensures high selectivity for O-alkylation and simplifies the purification of the final product.[7]

Mechanistic Insight: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][8]

-

Step 1: Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of methyl 3-hydroxybenzoate. This generates a potent nucleophile, the phenoxide anion.

-

Step 2: Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 1-bromo-3-methoxypropane. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which is an excellent leaving group.[2] The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

-

Solvent Choice: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[1][5] These solvents are effective at solvating the potassium cation but do not strongly solvate the phenoxide anion, leaving it highly reactive and increasing the rate of the SN2 reaction.

The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergo elimination (E2) reactions as a competing pathway, which would result in the formation of an alkene byproduct and significantly lower the yield of the desired ether.[4][5]

Materials and Equipment

Table 1: Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Role |

| 3-Hydroxybenzoic acid | 99-06-9 | 138.12 | Starting Material |

| Methanol (MeOH) | 67-56-1 | 32.04 | Reagent & Solvent |

| Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | Catalyst |

| 1-Bromo-3-methoxypropane | 36865-94-4 | 153.03 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | 41.96 | Hydrolysis Reagent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |

| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | Acid for Workup |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Wash |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous Wash |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography (optional)

Experimental Protocol

Part A: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)

-

To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

-

Add methanol (120 mL) and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., in 30% Ethyl Acetate/Hexane).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing ice-water (200 mL).

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid. The product can be used in the next step without further purification if it appears clean.

Part B: Synthesis of Methyl 3-(3-Methoxypropoxy)benzoate (Etherification)

-

In a 100 mL round-bottom flask, dissolve the methyl 3-hydroxybenzoate (assume 10.5 g, 69.0 mmol) from Part A in dimethylformamide (DMF, 50 mL).

-

Add anhydrous potassium carbonate (14.3 g, 103.5 mmol, 1.5 equiv).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1-bromo-3-methoxypropane (11.6 g, 75.9 mmol, 1.1 equiv) dropwise to the mixture.

-

Heat the reaction mixture to 70-80°C and stir for 3-5 hours. Monitor the reaction progress by TLC.[9]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into ice-water (250 mL) and stir.

-

Extract the product with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxypropoxy)benzoate as an oil or solid.

Part C: Synthesis of 3-(3-Methoxypropoxy)benzoic Acid (Hydrolysis)

-

Dissolve the crude ester from Part B (assume 15.0 g, 66.9 mmol) in a mixture of THF (60 mL) and methanol (20 mL) in a 250 mL round-bottom flask.

-

Add a solution of lithium hydroxide monohydrate (5.6 g, 133.8 mmol, 2.0 equiv) in water (30 mL).[6]

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Remove the THF and methanol from the reaction mixture using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether or ethyl acetate (2 x 40 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the solid product under vacuum to yield 3-(3-Methoxypropoxy)benzoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Process Workflow Diagram

Caption: Workflow for the three-step synthesis of 3-(3-Methoxypropoxy)benzoic acid.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Perform all operations in a well-ventilated fume hood.

-

Reagents:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

Dimethylformamide (DMF): A potential teratogen and liver toxicant. Avoid inhalation and skin contact.

-

1-Bromo-3-methoxypropane: A lachrymator and irritant. Handle only in a fume hood.

-

Lithium Hydroxide & Hydrochloric Acid: Corrosive bases and acids. Handle with care to prevent burns.

-

-

Procedures: The reflux and heating steps should be monitored carefully to control the temperature and prevent solvent evaporation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step A | Incomplete reaction; insufficient reflux time. | Increase reflux time and monitor by TLC until starting material is consumed. Ensure the methanol is anhydrous. |

| Low yield in Step B | Inactive base (K₂CO₃ absorbed moisture); competing elimination reaction. | Use freshly dried, powdered K₂CO₃. Ensure the reaction temperature does not exceed 80°C to minimize side reactions. |

| Incomplete Hydrolysis in Step C | Insufficient LiOH or reaction time. | Increase the amount of LiOH to 2.5-3.0 equivalents and extend the reaction time. Gentle warming (40°C) can also accelerate the reaction. |

| Oily final product | Impurities present; incomplete hydrolysis. | Wash the acidified aqueous layer thoroughly with an organic solvent before final extraction to remove impurities. Consider purification by column chromatography. |

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxybenzoic acid. Retrieved from [Link]

-

Ren, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4270. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chini, M., et al. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. Retrieved from [Link]

- Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone.

-

ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: The Strategic Application of 3-(3-Methoxypropoxy)benzoic Acid in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery

Benzoic acid and its derivatives represent a cornerstone in the field of medicinal chemistry, serving as fundamental structural motifs in a vast array of pharmacologically active compounds.[1][2][3][4] From naturally occurring compounds like vanillin and gallic acid to synthetic drugs such as furosemide and benzocaine, the benzoic acid scaffold is a versatile building block for creating a wide range of bioactive molecules.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The reactivity of the carboxylic acid group allows for straightforward chemical modifications, such as esterification and amidation, making it an ideal starting point for the synthesis of compound libraries for drug discovery.[6][7]

This document provides a detailed guide on the potential applications of a specific, less-explored derivative, 3-(3-Methoxypropoxy)benzoic acid, in medicinal chemistry. While direct research on this particular molecule is not extensively published, its structural features suggest significant potential as both a pharmaceutical intermediate and a fragment for fragment-based drug discovery (FBDD). These application notes will, therefore, focus on the strategic approaches a researcher could employ to investigate and utilize this compound, drawing parallels from well-established principles and the known applications of structurally related benzoic acid derivatives.

Part 1: Characterization and Physicochemical Properties

Before its application in synthesis or screening, a thorough characterization of 3-(3-Methoxypropoxy)benzoic acid is imperative. The following table outlines the key physicochemical properties that should be determined.

| Property | Importance in Drug Discovery |

| Molecular Weight | Adherence to "Rule of Five" and fragment-based guidelines. |

| pKa | Influences solubility, absorption, and interaction with biological targets. |

| LogP/cLogP | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Aqueous Solubility | Critical for biological assays and formulation development. |

| Chemical Stability | Ensures integrity during storage and experimental procedures. |

Protocol 1: Standard Characterization of a Novel Benzoic Acid Derivative

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and assess purity.

-

Procedure:

-

Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the benzoic acid, methoxy, and propoxy groups.

-

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound.

-

Procedure:

-

Prepare a dilute solution (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[8]

-

Analyze using Electrospray Ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.[8]

-

Confirm the molecular ion peak corresponds to the calculated molecular weight of 3-(3-Methoxypropoxy)benzoic acid.

-

-

Part 2: Application as a Versatile Building Block in Synthesis

The presence of a carboxylic acid functional group makes 3-(3-Methoxypropoxy)benzoic acid a valuable intermediate for synthesizing more complex molecules.[6][7] It can readily undergo reactions like amidation and esterification to generate a library of derivatives for biological screening.

Conceptual Synthetic Workflow

Caption: General synthetic workflow for derivatization.

Protocol 2: General Amidation of 3-(3-Methoxypropoxy)benzoic acid

This protocol describes a standard procedure for coupling the benzoic acid with an amine to form an amide, a common linkage in many drug molecules.

-

Reaction Setup:

-

To a solution of 3-(3-Methoxypropoxy)benzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Amine Addition:

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments.[9][10] 3-(3-Methoxypropoxy)benzoic acid, with a predicted molecular weight under 300 Da, fits the criteria for a fragment molecule.[9][11] The methoxypropoxy side chain provides a unique vector for exploration and growth into larger, more potent molecules.[11]

FBDD Workflow

Caption: A typical FBDD campaign workflow.

Potential Advantages of the 3-(3-Methoxypropoxy) Moiety in FBDD:

-

Solubility: The ether linkages in the propoxy chain can improve aqueous solubility compared to more lipophilic alkyl chains.

-

Flexibility: The propoxy chain allows the methoxy group and the benzoic acid core to adopt various conformations to fit into a binding pocket.

-

Growth Vector: The terminal methoxy group can be a point for synthetic elaboration, or the entire side chain can be modified to explore the binding site further.[11]

Part 4: Potential Therapeutic Applications and Biological Screening

Based on the wide range of activities reported for other benzoic acid derivatives, 3-(3-Methoxypropoxy)benzoic acid and its derivatives could be screened against various biological targets.

Hypothetical Screening Targets and Rationale

| Therapeutic Area | Potential Target | Rationale based on Similar Compounds |

| Oncology | Kinases, Dihydrofolate Reductase (DHFR) | Benzoic acid derivatives are used in the synthesis of kinase inhibitors like bosutinib and have shown activity against MtDHFR.[12][13] |

| Infectious Diseases | Bacterial enzymes (e.g., Urease), Efflux pumps | Derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid) inhibit urease, and trimethoxybenzoic acid derivatives can inhibit bacterial efflux pumps.[14][15][16] |

| Inflammation | Cyclooxygenase (COX) enzymes | The core benzoic acid structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs).[17] |

| Metabolic Disorders | α-Amylase, HMG-CoA reductase | Certain benzoic acid derivatives have shown inhibitory activity against α-amylase, and a synthesized derivative demonstrated inhibition of HMG-CoA reductase.[18][19] |

Protocol 3: General In-Vitro Enzyme Inhibition Assay

This protocol provides a general framework for screening 3-(3-Methoxypropoxy)benzoic acid or its derivatives for inhibitory activity against a specific enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a buffer solution appropriate for the target enzyme's activity.

-

Prepare solutions of the enzyme and its substrate at known concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations, and the enzyme solution.

-

Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

-

Conclusion

While 3-(3-Methoxypropoxy)benzoic acid is not yet a well-documented compound in medicinal chemistry literature, its structure presents a compelling starting point for drug discovery efforts. Its identity as a benzoic acid derivative positions it within a class of molecules with proven and diverse biological activities. The methoxypropoxy side chain offers unique physicochemical properties and synthetic handles that can be exploited in both traditional medicinal chemistry campaigns and modern fragment-based drug discovery approaches. The protocols and strategic workflows outlined in these application notes provide a comprehensive guide for researchers to unlock the potential of this and other novel building blocks in the quest for new therapeutic agents.

References

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

-

Li, H., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. Available from: [Link]

-

de Souza, M. V. N., et al. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115600. Available from: [Link]

-

Ngo, S. C., & Ntie-Kang, F. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available from: [Link]

-

Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1344. Available from: [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available from: [Link]

-

Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available from: [Link]

-

Mahy, W., et al. (2020). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 14, 589578. Available from: [Link]

-

Tsai, C.-H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. Available from: [Link]

-

Choi, D., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 1(4), 149-153. Available from: [Link]

-

Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 182, 111634. Available from: [Link]

-

Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1221-1225. Available from: [Link]

-

Karageorgis, G., et al. (2020). Exploring Natural Product Fragments for Drug and Probe Discovery. CHIMIA International Journal for Chemistry, 74(5), 336-342. Available from: [Link]

-

Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available from: [Link]

-

Kuehne, M. E., & Lambert, B. F. (1963). Ethyl 1,4-dihydrobenzoate. Organic Syntheses, 43, 22. Available from: [Link]

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 10(2), 435-442. Available from: [Link]

-

Pires, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. Available from: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

Slideshare. (2023). Benzoic acid derivatives. Available from: [Link]

-

Chen, Y. T., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 9(22), 2031-2043. Available from: [Link]

-

Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available from: [Link]

-

Pires, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. Available from: [Link]

- Google Patents. (2010). CN101671245A - Process for preparing 3-methoxypropiophenone.

-

ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]

-

BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available from: [Link]

-

ResearchGate. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 136-140. Available from: [Link]

-

Kim, K. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Biochemical Pharmacology, 65(12), 1985-1992. Available from: [Link]

-

ChemRxiv. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]

-

Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds Thesis. Available from: [Link]

-

Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. J. Ris. Kim., 13(1), 48-55. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

-

ARPI - UNIPI. (2021). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

-

Kawamukai, M., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLoS ONE, 15(11), e0242616. Available from: [Link]

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. srinichem.com [srinichem.com]

- 7. chemixl.com [chemixl.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 13. Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. mdpi.com [mdpi.com]

- 16. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iomcworld.com [iomcworld.com]

- 18. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]

- 19. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(3-Methoxypropoxy)benzoic Acid as a Versatile Ligand for Advanced Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of 3-(3-Methoxypropoxy)benzoic acid as a versatile ligand for the synthesis of novel metal complexes. This ligand is distinguished by its robust carboxylate coordinating group and a flexible methoxypropoxy side chain, which imparts unique steric and solubility characteristics to the resulting metal complexes. These properties make it an excellent candidate for creating advanced materials with tailored functionalities. This guide offers comprehensive, step-by-step protocols for the synthesis of both discrete molecular complexes and extended Metal-Organic Frameworks (MOFs). Furthermore, it details essential characterization techniques and provides application-specific protocols for evaluating the potential of these materials in heterogeneous catalysis and as vehicles for drug delivery. The causality behind experimental choices is explained throughout, providing researchers with the foundational knowledge to adapt and innovate in their work.

Section 1: Introduction to 3-(3-Methoxypropoxy)benzoic Acid as a Ligand

Rationale for Use

3-(3-Methoxypropoxy)benzoic acid is a bifunctional organic molecule designed for advanced coordination chemistry. Its utility stems from two key structural features:

-

The Benzoic Acid Moiety: The carboxylate group (–COOH) is a well-established, strong-binding site for a wide range of metal ions. Upon deprotonation, it can coordinate to metals in several modes, enabling the construction of diverse and stable architectures, from simple dimers to complex three-dimensional frameworks.[1][2]

-

The Methoxypropoxy Side Chain: This flexible ether chain introduces several advantageous properties. It can influence the crystal packing of complexes, create specific pore environments within MOFs, and enhance the solubility of the resulting complexes in organic solvents, which is beneficial for solution-phase studies and processing.[3]

The combination of a predictable coordinating group with a functionality-tuning side chain makes this ligand a prime candidate for applications in materials science, catalysis, and medicinal chemistry.[4][5]

Physicochemical Properties

A thorough understanding of the ligand's properties is critical for designing synthetic protocols.

| Property | Value | Source |

| Chemical Formula | C₈H₈O₃ | [3][6] |

| Molecular Weight | 152.15 g/mol | [6][7] |

| Appearance | Off-white to slightly yellow powder | [8] |

| Melting Point | 105-107 °C | [7][8] |

| Boiling Point | 170-172 °C at 10 mmHg | [7][8] |

| Solubility | Moderately soluble in water; soluble in ethanol, methanol, and other organic solvents. | [3][8] |

| pKa | ~4.10 | [8] |

Fundamental Coordination Chemistry

The carboxylate group of 3-(3-Methoxypropoxy)benzoic acid is the primary site of interaction with metal centers. Its coordination versatility is a key factor in determining the final structure of the complex.[1][9] The most common coordination modes are illustrated below.

Caption: Common coordination modes of carboxylate ligands with metal centers.

Section 2: Protocols for Synthesis of Metal Complexes

The following protocols are robust starting points for synthesizing complexes with 3-(3-Methoxypropoxy)benzoic acid. They are based on established methods for analogous benzoic acid derivatives.[10][11]

Caption: General experimental workflow for metal complex synthesis.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol details a solvothermal method, which is highly effective for producing crystalline, porous MOFs.[10][11]

Objective: To synthesize a crystalline MOF using 3-(3-Methoxypropoxy)benzoic acid and a zinc(II) salt.

Materials:

-

3-(3-Methoxypropoxy)benzoic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Reactant Preparation: In separate 20 mL glass vials, prepare two solutions:

-

Ligand Solution: Dissolve 0.1 mmol of 3-(3-Methoxypropoxy)benzoic acid in 8 mL of DMF.

-

Metal Solution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 4 mL of DMF.

-

Causality Note: DMF is a high-boiling point, polar aprotic solvent that effectively dissolves both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction mixture necessary for high-quality crystal growth.

-

-

Reaction Mixture: Combine the ligand and metal solutions in the Teflon liner of the autoclave.

-

Sealing: Tightly seal the stainless-steel autoclave.

-

Solvothermal Reaction: Place the sealed autoclave in a programmable oven.

-

Heat to 120°C at a rate of 5°C/min.

-

Maintain the temperature at 120°C for 48 hours.

-

Cool down to room temperature at a rate of 5°C/hour.

-

Causality Note: Slow cooling is crucial as it promotes the formation of larger, well-defined single crystals by allowing the system to remain near equilibrium.

-

-

Product Isolation:

-

Carefully open the autoclave in a fume hood.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.

-

-

Activation: To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol for 24 hours, replacing the solvent every 8 hours. Afterwards, heat the crystals under vacuum at 120°C for 12 hours.[10]

Protocol 2: Room-Temperature Synthesis of a Discrete Copper(II) Complex

This method is suitable for forming simpler, non-polymeric complexes and avoids the need for high-pressure equipment.[12]

Objective: To synthesize a discrete copper(II) carboxylate complex.

Materials:

-

3-(3-Methoxypropoxy)benzoic acid

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Ethanol

-

Triethylamine (optional, as a base)

-

Magnetic stirrer and stir bar

Procedure:

-

Ligand Solution: Dissolve 0.2 mmol of 3-(3-Methoxypropoxy)benzoic acid in 15 mL of ethanol in a 50 mL round-bottom flask. Gentle heating may be required.

-

Deprotonation (Optional): Add 2-3 drops of triethylamine to the ligand solution to facilitate deprotonation of the carboxylic acid. This can often lead to a cleaner reaction.

-

Metal Solution: In a separate beaker, dissolve 0.1 mmol of Cu(CH₃COO)₂·H₂O in 10 mL of ethanol. The solution should be a characteristic blue color.

-

Reaction: While stirring the ligand solution, add the copper(II) solution dropwise. A color change or the formation of a precipitate is typically observed.

-

Crystallization: Stir the reaction mixture at room temperature for 4 hours. Cap the flask and allow it to stand undisturbed. Slow evaporation of the solvent over several days may yield crystals suitable for analysis.

-

Causality Note: The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a discrete complex where two carboxylate ligands coordinate to one copper center, a common stoichiometry for Cu(II) carboxylates.[13]

-

-

Product Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Section 3: Protocols for Physicochemical Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for verifying the coordination of the carboxylate group to the metal ion.

Procedure:

-

Acquire an FTIR spectrum of the pure 3-(3-Methoxypropoxy)benzoic acid ligand.

-

Acquire an FTIR spectrum of the synthesized metal complex.

-

Analysis: Compare the two spectra. The key diagnostic region is 1750-1550 cm⁻¹.

-

The sharp C=O stretching vibration of the carboxylic acid in the free ligand (typically ~1710 cm⁻¹) will disappear or significantly weaken in the spectrum of the complex.[14]

-

New bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching of the coordinated carboxylate group will appear, typically in the ranges of 1650-1590 cm⁻¹ and 1420-1380 cm⁻¹, respectively.

-

Expected Characterization Data Summary

This table presents hypothetical but scientifically plausible data for the complexes synthesized in Section 2.

| Parameter | Zn-MOF (from Protocol 2.1) | Cu(II) Complex (from Protocol 2.2) |

| Appearance | Colorless crystals | Blue-green crystals |

| FTIR: ν(C=O) of ligand | Absent | Absent |

| FTIR: ν_asym(COO⁻) | ~1610 cm⁻¹ | ~1595 cm⁻¹ |

| FTIR: ν_sym(COO⁻) | ~1390 cm⁻¹ | ~1410 cm⁻¹ |

| TGA: Decomposition Temp. | > 350 °C (framework collapse) | ~220 °C (decomposition) |

| PXRD | Crystalline pattern with sharp peaks | Crystalline pattern |

Section 4: Application-Specific Protocols

The unique properties of complexes derived from 3-(3-Methoxypropoxy)benzoic acid make them suitable for various advanced applications.

Case Study: Heterogeneous Catalysis

MOFs often possess Lewis acidic metal sites and basic organic linkers, making them effective heterogeneous catalysts.[15]

Protocol 4.1.1: Catalytic Knoevenagel-Doebner Condensation

This reaction is a benchmark for testing the basic catalytic activity of a material.[15]

Reactants: Benzaldehyde, Malonic acid, Pyridine (as solvent and base promoter). Catalyst: Activated Zn-MOF synthesized in Protocol 2.1.

Procedure:

-

To a 10 mL vial, add benzaldehyde (0.5 mmol), malonic acid (0.6 mmol), and the activated Zn-MOF (10 mg, ~5 mol% relative to benzaldehyde).

-

Add 3 mL of pyridine as the solvent.

-

Seal the vial and heat the mixture at 90°C with stirring for 24 hours.

-

After cooling, separate the catalyst by centrifugation.

-

Analyze the supernatant by ¹H NMR or GC-MS to determine the conversion of benzaldehyde and the yield of the cinnamic acid product.

-

Causality Note: The MOF acts as a recyclable heterogeneous catalyst. The basic sites on the ligand or framework can facilitate the deprotonation of malonic acid, initiating the condensation reaction.

-

Caption: Simplified Knoevenagel-Doebner catalytic cycle on a MOF.

Case Study: Drug Delivery Vehicle Evaluation

The porosity and potential low toxicity of Zn-based MOFs make them excellent candidates for drug delivery systems.[11]

Protocol 4.2.1: Loading of Doxorubicin (DOX) into a MOF

Objective: To encapsulate a model anticancer drug within the pores of the Zn-MOF.

Procedure:

-

Prepare a solution of Doxorubicin (DOX) in a suitable solvent (e.g., PBS buffer, pH 7.4) at a concentration of 1 mg/mL.

-

Disperse 20 mg of the activated Zn-MOF in 10 mL of the DOX solution.

-

Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

-

Collect the DOX-loaded MOF (DOX@MOF) by centrifugation.

-

Wash the DOX@MOF with fresh PBS buffer to remove surface-adsorbed drug.

-

Quantification: Measure the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer (at ~480 nm for DOX). The difference in concentration corresponds to the amount of drug loaded into the MOF.[11]

Protocol 4.2.2: pH-Triggered In Vitro Drug Release

Objective: To demonstrate that drug release is enhanced under acidic conditions, mimicking a tumor microenvironment.

Procedure:

-

Prepare two release media: PBS buffer at pH 7.4 (physiological) and an acetate buffer at pH 5.0 (acidic/endosomal).

-

Disperse 10 mg of the DOX@MOF in 10 mL of each buffer in separate containers.

-

Place both containers in a shaker bath at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take a 1 mL aliquot from each suspension and centrifuge to pellet the MOF.

-

Measure the concentration of DOX released into the supernatant using UV-Vis spectrophotometry.

-

Plot the cumulative percentage of drug released versus time for both pH values.

-

Expected Outcome: A significantly higher and faster release of DOX is expected at pH 5.0 compared to pH 7.4, demonstrating pH-responsive behavior. This occurs because the acidic environment can protonate the carboxylate linkers, leading to partial framework degradation and subsequent drug release.[11]

-

Section 5: References

-

Benchchem. (n.d.). Application Notes and Protocols: Utilization of 2- (2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks. Retrieved from Benchchem website.

-

protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

-

Donnio, B., et al. (2004). Iron(II) Carboxylate Complexes Based on a Tetraimidazole Ligand as Models of the Photosynthetic Non-Heme Ferrous Sites: Synthesis, Crystal Structure, and Mössbauer and Magnetic Studies. Inorganic Chemistry, 43(5), 1719-1731. [Link]

-

Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]

-

Lozan, V., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(3), 733. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Retrieved from [Link]

-

YANGI O'ZBEKISTON, YANGI TADQIQOTLAR JURNALI. (2025). SYNTHESIS AND PHYSICO-CHEMICAL PROPERTIES OF BENZOIC ACID DERIVATIVES WITH 3d-METALS WITH MIXED LIGAND COMPLEXES.

-

Chakrabarti, P. (1993). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering, 6(5), 471-474. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]

-

World Scientific Reports. (2024). SYNTHESIS OF NEW COMPLEXES BASED ON BENZOIC ACID DERIVATIVES. Retrieved from [Link]

-

Chemical Science Review and Letters. (n.d.). Transition Metal Complexes of (z)-4-((1H-indol-3-yl) methyleneamino) benzoic acid. Retrieved from [Link]

-

Brieflands. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Benzoic acid derivatives used as ligands. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Crystal Growth & Design, 22(6), 3864-3873. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. Retrieved from [Link]

-

Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3methoxybenzoic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Starting materials for synthesis using 3-methoxybenzoic acid. Retrieved from [Link]

-

Pharmaceutics. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

-

Current Medicinal Chemistry. (n.d.). Potential Therapeutic Applications of Metal Compounds Directed Towards Hypoxic Tissues.

-

New Journal of Chemistry (RSC Publishing). (n.d.). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. Retrieved from [Link]

Sources

- 1. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

- 2. Interaction of metal ions with carboxylic and carboxamide groups in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemixl.com [chemixl.com]

- 4. SYNTHESIS OF NEW COMPLEXES BASED ON BENZOIC ACID DERIVATIVES | World Scientific Reports [ojs.scipub.de]

- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

- 13. phoenixpublication.net [phoenixpublication.net]

- 14. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Title: A Systematic Approach to HPLC Method Development for the Quantification of 3-(3-Methoxypropoxy)benzoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-driven protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(3-Methoxypropoxy)benzoic acid. Moving beyond a simple recitation of steps, this guide elucidates the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will cover initial parameter selection, systematic optimization, and an overview of validation in accordance with industry standards. The protocols and insights are designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and efficient quantitative method for this compound.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method is built upon a fundamental understanding of the analyte. The molecular structure of 3-(3-Methoxypropoxy)benzoic acid dictates its behavior in a chromatographic system.

-

Structure: The molecule consists of a benzoic acid core, which imparts acidic properties, and a methoxypropoxy side chain that contributes to its overall polarity and hydrophobicity.

-

Acid-Base Properties (pKa): As a benzoic acid derivative, the most critical property is the pKa of the carboxylic acid group. The predicted pKa is approximately 3.8 to 4.1.[1] This means that at a pH above this value, the molecule will be deprotonated (ionized) into its carboxylate form. In reversed-phase HPLC, ionized analytes are highly polar and exhibit poor retention, often resulting in elution near the void volume and poor peak shape.[2][3] To ensure robust retention and symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in its neutral, protonated form. A common strategy is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4][5]

-

Hydrophobicity (logP): The predicted octanol-water partition coefficient (logP) is approximately 1.6.[1] This value indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[4][6]

-

UV Absorbance: The presence of the benzene ring (a chromophore) allows for straightforward detection using a UV detector. Benzoic acid and its derivatives typically exhibit strong absorbance in the 230 nm to 254 nm range.[7][8] A diode-array detector (DAD) or photodiode-array (PDA) detector is ideal for determining the precise wavelength of maximum absorbance (λ-max) during initial experiments.

Table 1: Key Physicochemical Properties of 3-(3-Methoxypropoxy)benzoic Acid

| Property | Predicted Value/Range | Implication for HPLC Method Development |

| Molecular Weight | 210.23 g/mol | Standard HPLC pressures and flow rates are suitable. |

| pKa (Strongest Acidic) | 3.8 - 4.1 | Mobile phase pH should be maintained ≤ 2.8 to ensure analyte is in its neutral, well-retained form. |

| logP | ~1.6 | Indicates moderate hydrophobicity, ideal for reversed-phase columns like C18 or C8. |

| UV Spectrum | Strong absorbance expected | UV detection is highly suitable. λ-max should be determined experimentally (expect ~230-254 nm). |

Strategic Workflow for Method Development

A structured, multi-stage approach is essential for developing a method that is not only effective but also robust and reproducible. The workflow begins with informed starting conditions, proceeds through systematic optimization, and concludes with validation to prove its fitness for purpose.

Caption: Logical workflow for HPLC method development.

The core principle guiding this workflow is the manipulation of mobile phase pH to control the ionization state of the analyte, thereby controlling its retention.

Caption: Effect of mobile phase pH on analyte ionization.

Experimental Protocols